![molecular formula C22H35NO3Sn B14262441 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid CAS No. 135861-52-8](/img/structure/B14262441.png)
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is a chemical compound with the molecular formula C16H30O4Sn It is known for its unique structure, which includes a tributylstannyl group attached to an anilino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of microwave-assisted synthesis and aldol condensation can be scaled up for larger-scale production. The choice of reagents and reaction conditions would need to be optimized for industrial applications to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other functional groups within the molecule.
Substitution: The tributylstannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid involves its interaction with various molecular targets. The tributylstannyl group can participate in organometallic reactions, while the anilino moiety can interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilino-4-oxobut-2-enoic acid: Similar structure but lacks the tributylstannyl group.
4-Oxo-4-[(tributylstannyl)oxy]but-2-enoic acid: Another related compound with a slightly different structure.
Uniqueness
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
135861-52-8 |
|---|---|
Molekularformel |
C22H35NO3Sn |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
4-oxo-4-(3-tributylstannylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H8NO3.3C4H9.Sn/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-7H,(H,11,12)(H,13,14);3*1,3-4H2,2H3; |
InChI-Schlüssel |
YZUHXPPRJPWWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


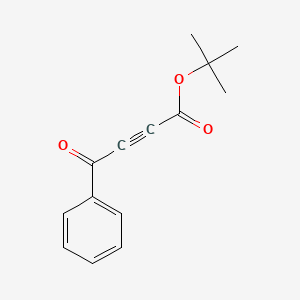
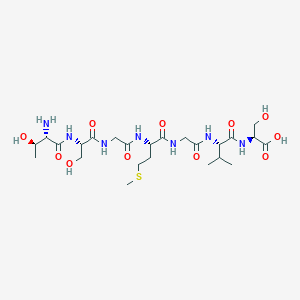
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
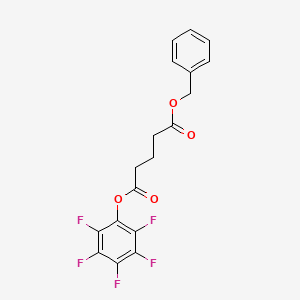

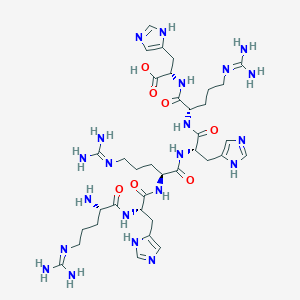
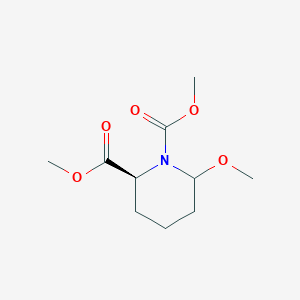
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
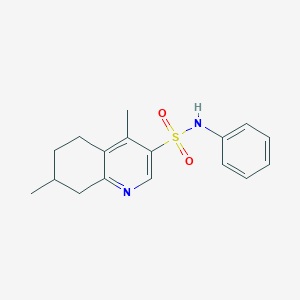
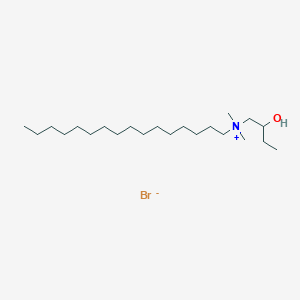
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
